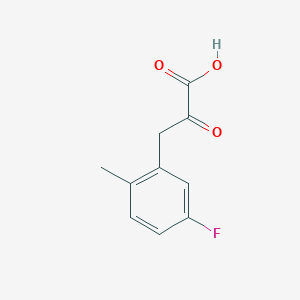

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

3-(5-fluoro-2-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI-Schlüssel |

NVGQTZCFKCLNDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Fluorination Techniques

- Nucleophilic fluorination using reagents such as BF3·Et2O has been demonstrated to be effective for introducing fluorine atoms onto aromatic or heterocyclic systems under mild conditions, often catalyzed by hypervalent iodine or other metal-free systems.

- These methods provide high yields (up to 95%) and short reaction times (around 10 minutes), making them practical for scale-up.

Introduction of the 2-Oxopropanoic Acid Group

- The keto acid moiety is commonly introduced via carboxylation or oxidation of suitable precursors.

- One approach involves the reaction of 2-fluoro-5-methylphenyl derivatives with pyruvic acid or its equivalents under acidic or catalytic conditions to form the 2-oxopropanoic acid structure.

- Alternatively, condensation reactions of fluorinated aromatic carboxylic acids with appropriate reagents (e.g., benzene-1,2-diamine derivatives) under reflux in acidic media have been used to generate related keto acid compounds and their derivatives.

Representative Synthetic Route Example

Research Findings and Optimization

- Studies have shown that the choice of catalyst and fluorinating agent critically affects the regioselectivity and yield of fluorination steps.

- The use of hypervalent iodine catalysts in combination with BF3·Et2O facilitates efficient nucleophilic fluorination and subsequent cyclization, which can be adapted for the synthesis of fluorinated keto acids.

- Cross-coupling reactions employing palladium catalysts and boronic esters enable the introduction of fluorinated aromatic groups with high selectivity and functional group tolerance.

- Industrially, the synthesis route starting from 2-fluoro-α-bromoacetophenone followed by substitution with 3-oxo-propionitrile and Pd-C catalyzed hydrogenation has been patented for related fluorinated compounds, highlighting a scalable and cost-effective approach.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 5-Bromo-2-fluoro-benzonitrile | PdCl2(dppf), KOAc, 1,4-dioxane, 100°C | Overnight heating | 72-81% | High regioselectivity, scalable | Requires inert atmosphere |

| Nucleophilic fluorination | Unsaturated amides | BF3·Et2O, m-CPBA | Room temp, 10 min | Up to 95% | Mild, metal-free, fast | Limited to certain substrates |

| Acidic condensation | Fluorinated carboxylic acids, benzene-1,2-diamine | 6 M HCl, reflux | 24 h | Moderate | Forms keto acid derivatives | Longer reaction time |

| Pd-C catalyzed hydrogenation | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile | Pd-C catalyst, hydrogen | Industrial scale | High | Short route, low cost | Requires hydrogenation setup |

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxidation states of the functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl-2-oxopropanoic Acids

The following table compares 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid with structurally related compounds:

Key Structural Differences and Implications

- Methyl vs. Methoxy Groups: The 2-methyl group in the target compound reduces polarity compared to 3-(4-methoxyphenyl)-2-oxopropanoic acid (MPOPA), which may affect binding affinity in enzymatic active sites .

- Aromatic Systems: Indole-containing analogs (e.g., 3-(3-Indolyl)-2-oxopropanoic acid) participate in tryptophan metabolism, whereas phenyl derivatives are more commonly associated with tyrosine or phenylalanine pathways .

Physicochemical Properties

- Lipophilicity: The logP value of the target compound (estimated ~1.5) is higher than hydroxy-substituted analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, logP ~0.2), favoring better cellular uptake.

- Solubility: The methyl group may reduce aqueous solubility compared to polar derivatives like 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid.

Biologische Aktivität

3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Name : this compound

- Molecular Formula : CHFO

- Molecular Weight : 232.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and 2.33 to 156.47 µM against Gram-negative bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 12.5 µM against a leukemia cell line . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It has been suggested that this compound acts on certain receptors, potentially modulating signaling pathways associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives were tested against clinical isolates of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, with the most effective derivative achieving an MIC of 4.69 µM against E. coli .

Case Study 2: Anticancer Activity

A study involving human leukemia cells demonstrated that treatment with this compound resulted in a substantial decrease in cell viability after 48 hours, with flow cytometry analysis revealing increased apoptosis rates .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step processes, such as Friedel-Crafts acylation or Suzuki coupling, to introduce the fluoro-methylphenyl moiety. Key steps include:

- Acylation : Using α-keto acid precursors with halogenated aromatic substrates under catalytic conditions (e.g., Lewis acids like AlCl₃) .

- Purification : Column chromatography or recrystallization is critical for isolating the product from by-products like halogenated intermediates .

- Reaction Optimization : Temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading significantly affect yield. For example, higher temperatures may accelerate side reactions, reducing purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the α-keto group (δ ~200 ppm for carbonyl) and fluoro-methylphenyl substituents (splitting patterns in aromatic regions) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₉FO₃; calculated ~220.18 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the keto group relative to the aromatic ring, critical for understanding reactivity .

Q. What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation from α-keto acids .

- Ventilation : Use fume hoods to avoid inhalation of fine particles during synthesis .

- Waste Disposal : Halogenated by-products require segregation and disposal via certified hazardous waste programs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., the α-keto carbonyl carbon) prone to nucleophilic attack .

- Transition State Modeling : Predicts activation energies for reactions with amines or alcohols, aiding in solvent/catalyst selection .

- Contradictions : Discrepancies between computational predictions and experimental outcomes (e.g., lower-than-expected yields) may arise from solvent effects not accounted for in gas-phase models .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Answer:

- Fluoro vs. Chloro Analogues : Fluorine’s electronegativity enhances metabolic stability but may reduce binding affinity to enzymes like cyclooxygenase (COX) compared to bulkier halogens .

- Methyl Group Impact : The 2-methyl group on the phenyl ring sterically hinders interactions with hydrophobic enzyme pockets, as shown in competitive inhibition assays .

- Data Gaps : Conflicting reports on antibacterial efficacy (e.g., Gram-positive vs. Gram-negative) suggest assay-dependent variability in MIC values .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

Answer:

- Assay Standardization : Control variables like pH (optimum ~7.4 for most enzymes) and co-solvents (e.g., DMSO concentration ≤1% v/v) to minimize false positives .

- Structural Analog Comparison : Cross-reference inhibition data with similar compounds (e.g., 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid) to identify substituent-specific trends .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate whether reported IC₅₀ differences are significant across studies .

Q. What role does the α-keto group play in chelation or coordination chemistry with metal ions?

Answer:

- Chelation Studies : The α-keto carbonyl and carboxylic acid groups form stable complexes with divalent metals (e.g., Cu²⁺, Fe²⁺), as shown by UV-Vis spectroscopy and Job’s plot analysis .

- Applications : Metal chelates may enhance catalytic activity in oxidation reactions or serve as MRI contrast agents, though stability in physiological conditions requires further study .

Q. How can chromatographic techniques be optimized for separating enantiomers or diastereomers of derivatives?

Answer:

- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs in HPLC for enantiomer resolution, with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid .

- Method Validation : Ensure reproducibility by adjusting column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to achieve baseline separation (R > 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.